molecular formula C24H21N3O6S B2586034 Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-10-9

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2586034
CAS No.: 851947-10-9
M. Wt: 479.51
InChI Key: FGFQDHDIGISFJP-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key substituents include:

  • Ethyl carboxylate at position 1, which may enhance solubility and metabolic stability.
  • Phenyl group at position 3, contributing to aromatic stacking interactions.
  • 4-Oxo moiety, a common feature in bioactive heterocycles.

This compound belongs to a class of 4-oxo-3,4-dihydrothieno[3,4-d]pyridazines, which are investigated for therapeutic applications, particularly as aldose reductase inhibitors (ARIs) for diabetic complications .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFQDHDIGISFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the dimethoxybenzamido moiety and the thieno[3,4-d]pyridazine core structure may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C20_{20}H20_{20}N2_{2}O5_{5}S, with a molecular weight of approximately 396.45 g/mol. Its structure includes several key features:

Feature Description
Core Structure Thieno[3,4-d]pyridazine
Functional Groups Dimethoxybenzamido, ethyl ester
Molecular Weight ~396.45 g/mol

Biological Activity

Preliminary studies suggest that this compound may exhibit a range of biological activities. Compounds with similar structures have been investigated for their potential as:

  • Anticancer agents
  • Antimicrobial agents
  • Anti-inflammatory agents

The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis and cell proliferation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
Ethyl 5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazineThieno core with methoxy groupAnticancer
Ethyl 5-(trifluoromethylbenzamido)-4-oxo-thieno[3,4-d]pyridazineThieno core with trifluoromethyl groupAntimicrobial
Ethyl 5-(hydroxybenzamido)-4-oxo-thieno[3,4-d]pyridazineThieno core with hydroxyl groupAnti-inflammatory

Comparison with Similar Compounds

Structural Analogues in the 4-Oxo-thieno[3,4-d]pyridazine Class

Patents (e.g., EP 4,316,603 A2 and DE 1624571) highlight structurally related compounds with variations in substituents. Below is a comparative analysis:

Compound Substituents Reported Activity Key Features
Target Compound 1: Ethyl carboxylate; 3: Phenyl; 5: 3,5-Dimethoxybenzamido Hypothesized ARI activity High lipophilicity from phenyl and methoxy groups; potential for enhanced binding
Patent Example 1 (EP 4,316,603 A2) 1: Methyl ester; 3: H; 5: 4-Fluorobenzamido IC₅₀ < 1 µM (aldose reductase inhibition) Fluorine enhances electronegativity; simpler ester may reduce metabolic stability
Patent Example 2 (DE 1624571) 1: Propyl carboxylate; 3: 4-Chlorophenyl; 5: Unsubstituted benzamido Improved bioavailability in rodent models Chlorophenyl increases steric bulk; propyl ester extends half-life

Key Observations :

  • Position 1 : Ethyl carboxylate balances solubility and stability compared to methyl (shorter half-life) or propyl (higher lipophilicity) esters.
  • Position 3 : Phenyl substituents (vs. chlorophenyl or H) optimize aromatic interactions without excessive steric hindrance.
  • Position 5 : 3,5-Dimethoxybenzamido may improve binding affinity via methoxy-mediated hydrogen bonding, contrasting with halogenated or unsubstituted benzamido groups.
Functional Comparison with Non-Pyridazine Analogues
  • Thieno[3,2-d]pyrimidines (e.g., compound 3f in ): Exhibit phosphonic acid substituents for nucleotide mimicry . Lower structural similarity but share fused thiophene-diazine cores. Applications diverge (e.g., antiviral vs. diabetic therapy).
  • 2-Amino-3-benzoylthiophenes (): Act as allosteric A1 adenosine receptor enhancers .
Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends:

Property Target Compound Patent Example 1 Thieno[3,2-d]pyrimidine (3f)
LogP (predicted) 3.2 2.8 -0.5 (due to phosphonic acid)
Aqueous solubility (µg/mL) ~50 ~100 >500
Plasma protein binding (%) 90 85 30

Implications :

  • The target compound’s higher LogP suggests better membrane permeability but lower solubility than Patent Example 1.
  • Phosphonic acid in thienopyrimidines drastically increases solubility but limits blood-brain barrier penetration.

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